(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid
Description
(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a difluoroacetyl group at the nitrogen position and a carboxylic acid substituent at the 3rd carbon of the piperidine ring. The stereochemistry at the 3rd carbon (S-configuration) and the electron-withdrawing difluoroacetyl group may influence its reactivity, solubility, and interactions with biological systems.
Properties
IUPAC Name |
(3S)-1-(2,2-difluoroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO3/c9-6(10)7(12)11-3-1-2-5(4-11)8(13)14/h5-6H,1-4H2,(H,13,14)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHOVSFLCLAKJR-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of furfural with ammonia and hydrogen over a Ru1CoNP/HAP surface single-atom alloy catalyst.
Introduction of the Difluoroacetyl Group: The difluoroacetyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroacetylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Piperidine Nitrogen
3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid Substituent: 2,2,2-Trifluoroacetyl group (vs. 2,2-difluoroacetyl in the target compound). Key Differences: The trifluoroacetyl group introduces an additional fluorine atom, increasing electronegativity and lipophilicity. This may enhance metabolic stability but reduce solubility in aqueous media compared to the difluoroacetyl analog. Molecular Formula: C₉H₁₂F₃NO₃; Molecular Weight: 239.19 g/mol .
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid Substituent: 2,2-Difluoroethyl group (vs. difluoroacetyl). Key Differences: The ethyl chain lacks the carbonyl group present in the target compound, reducing electron-withdrawing effects. This structural difference may lower reactivity in nucleophilic acyl substitution reactions but improve membrane permeability . CAS No.: 18729-72-1; Molecular Formula: C₈H₁₂F₂NO₂ .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Substituent: tert-Butoxycarbonyl (Boc) and phenyl groups. Key Differences: The Boc group is a common protecting group for amines, offering synthetic versatility. The phenyl ring introduces aromaticity, which could enhance π-π stacking interactions in drug-receptor binding. However, the Boc group is labile under acidic conditions, unlike the stable difluoroacetyl group . CAS No.: 652971-20-5; Molecular Weight: 305.37 g/mol .
Carboxylic Acid Position and Stereochemistry
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid Substituent: Hydroxyl group at C3 and carboxylic acid at C2. Key Differences: The shifted carboxylic acid position (C2 vs. CAS No.: 208649-02-9; Molecular Weight: 145.16 g/mol .
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid
- Substituent : Pyrimidin-2-yl group at N1.
- Key Differences : The pyrimidine ring adds aromatic character and hydrogen-bond acceptors, which may enhance binding to enzymes like kinases. However, the lack of fluorine atoms reduces electronegativity compared to the difluoroacetylated target compound .
- Supplier Code : PK01597E-2; Molecular Formula : C₁₀H₁₂N₃O₂ .
Physicochemical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Characteristics |
|---|---|---|---|---|
| (3S)-1-(2,2-Difluoroacetyl)piperidine-3-carboxylic acid | Not available | C₈H₁₀F₂NO₃* | 221.17 (calculated) | 2,2-Difluoroacetyl, C3-carboxylic acid |
| 3-Methyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | 1340077-58-8 | C₉H₁₂F₃NO₃ | 239.19 | 2,2,2-Trifluoroacetyl, 3-methyl |
| 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid | 18729-72-1 | C₈H₁₂F₂NO₂ | 207.19 | 2,2-Difluoroethyl |
| (3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | tert-Boc, 4-phenyl |
| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | Not available | C₁₀H₁₂N₃O₂ | 221.22 | Pyrimidin-2-yl |
*Hypothetical formula based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
